molecular formula C8H14O B8805359 4-Allyltetrahydro-2H-pyran

4-Allyltetrahydro-2H-pyran

Cat. No.: B8805359
M. Wt: 126.20 g/mol
InChI Key: MOGRWZVUMDUGCA-UHFFFAOYSA-N
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Description

4-Allyltetrahydro-2H-pyran is a useful research compound. Its molecular formula is C8H14O and its molecular weight is 126.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

4-prop-2-enyloxane

InChI

InChI=1S/C8H14O/c1-2-3-8-4-6-9-7-5-8/h2,8H,1,3-7H2

InChI Key

MOGRWZVUMDUGCA-UHFFFAOYSA-N

Canonical SMILES

C=CCC1CCOCC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyltriphenylphosphonium bromide (2.18 g, 6.10 mmol) was suspended in tetrahydrofuran (50 mL) under an argon atmosphere, and potassium hexamethyldisilazane (toluene solution, 0.5 mol/L) (11.0 mL, 5.49 mmol) was added dropwise thereto at room temperature, followed by stirring for 1 hr. The reaction mixture was cooled to −78° C., a solution of (tetrahydropyran-4-yl)acetaldehyde (391 mg, 3.05 mmol) in tetrahydrofuran (10 mL) was added dropwise thereto, and the mixture was warmed to room temperature, followed by stirring for 1 hr. Saturated aqueous ammonium chloride solution was added to the reaction mixture and the mixture was extracted with diethyl ether. The organic layer was washed with brine and dried over anhydrous magnesium sulfate. The desiccant was filtered off, followed by concentration under reduced pressure. The residue was purified by silica gel column chromatography (hexane only→hexane:ethyl acetate=9:1) to afford 4-(prop-2-en-1-yl)tetrahydro-2 H-pyran as a pale yellow oil (245 mg).
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
391 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.18 g
Type
catalyst
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

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